N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide is a complex organic compound that features a benzamide core substituted with dimethylphenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3-methoxybenzamide
- **N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3-methylbenzamide
Uniqueness
N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-7-8-16(2)21(10-15)22(17-6-5-9-24-14-17)25-23(26)18-11-19(27-3)13-20(12-18)28-4/h5-14,22H,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBSIULZBJMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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